molecular formula C12H17N3O2S B7840750 5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7840750
M. Wt: 267.35 g/mol
InChI Key: JADFGAVKCBEHRV-UHFFFAOYSA-N
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Description

5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted acyl chloride and an amine.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thioamide and a haloketone.

    Functional Group Modifications: The methoxypropyl and amino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be screened for activity against various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might be tested for activity against diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one: This compound itself.

    Other Pyrrolones: Compounds with similar pyrrolone cores but different substituents.

    Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-7-18-12(14-8)10-9(16)6-15(11(10)13)4-3-5-17-2/h7H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADFGAVKCBEHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(N(CC2=O)CCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)C2=C(N(CC2=O)CCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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